molecular formula C20H19ClN2O4S2 B2921084 N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207033-87-1

N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2921084
CAS No.: 1207033-87-1
M. Wt: 450.95
InChI Key: WYBJTXANHMYMMV-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-2-carboxamide class, characterized by a sulfur-containing heterocyclic core. Key structural features include:

  • 3-[Methyl(4-methylphenyl)sulfamoyl] group: Introduces steric bulk and modulates electronic properties via the sulfonamide moiety.
  • 3-Chloro-4-methoxyphenyl amide substituent: Combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, influencing solubility and binding affinity.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-13-4-7-15(8-5-13)23(2)29(25,26)18-10-11-28-19(18)20(24)22-14-6-9-17(27-3)16(21)12-14/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBJTXANHMYMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H19ClN2O4S
  • Molecular Weight : 382.86 g/mol
  • CAS Number : 847242-02-8

The compound features a thiophene ring, which is known for its pharmacological properties, and substituents that enhance its biological activity.

Antitumor Activity

Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their ability to inhibit tumor growth in various cancer models.

CompoundIC50 (µM)Cancer Type
CFI-4009450.01Colon Cancer
Compound 82a0.4Multiple Myeloma
Compound 830.64Multiple Myeloma

These findings suggest that the compound may act as a potent inhibitor of tumor proliferation via mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanism of action for this compound includes:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that similar compounds can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at various checkpoints, preventing further division of cancer cells.

Case Studies

A notable case study involved the testing of a closely related compound in a xenograft mouse model, where it demonstrated nearly complete inhibition of tumor growth at a dosage of 10 mg/kg/day. This highlights the potential therapeutic application of the compound in oncology.

Antimicrobial Activity

In addition to its antitumor properties, there is emerging evidence that this compound exhibits antimicrobial activity. A comparative study showed that certain thiophene derivatives have significant effects against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Property Comparisons
Compound Name Core Structure Sulfamoyl/Substituent Group Amide Substituent Molecular Weight Notable Properties/Activity References
Target Compound Thiophene-2-carboxamide Methyl(4-methylphenyl)sulfamoyl 3-Chloro-4-methoxyphenyl ~465 (estimated) Potential anticancer activity
CAS 1112419-05-2 Thiophene-2-carboxamide Methyl(4-methylphenyl)sulfamoyl (4-Chlorophenyl)methyl 511.06 Synthetic intermediate
CAS 1116017-47-0 Thiophene-2-carboxamide N-Methyl-4-methoxybenzenesulfonamido 2-(4-Chlorophenyl)ethyl 465.0 Unknown biological activity
SAG1.5 (Agonist) Benzo[b]thiophene-2-carboxamide N/A Trans-4-(methylamino)cyclohexyl N/A Smoothened receptor agonist, anticancer
Compound 51 () Benzamide-triazine Benzylthio, 3-fluorophenyl 4-Methylphenyl N/A High melting point (266–268°C)

Key Differences and Implications

Benzamide-triazine hybrids () exhibit higher thermal stability (melting points >250°C) due to extended conjugation, whereas thiophene-based analogs may prioritize synthetic accessibility .

Sulfamoyl Substituents :

  • The methyl(4-methylphenyl)sulfamoyl group in the target compound introduces moderate steric hindrance, balancing binding affinity and metabolic stability. In contrast, N-methyl-4-methoxybenzenesulfonamido (CAS 1116017-47-0) enhances polarity, possibly improving aqueous solubility .

Amide Substituents :

  • The 3-chloro-4-methoxyphenyl group in the target compound combines hydrophobic (Cl) and hydrogen-bonding (OCH₃) moieties, which may enhance target selectivity compared to simpler aryl groups (e.g., 4-chlorophenyl in CAS 1112419-05-2) .

Biological Activity :

  • SAG1.5’s benzo[b]thiophene scaffold is critical for Smoothened (SMO) receptor agonism, suggesting that the target compound’s thiophene core could be optimized for similar pathways with modified substituents .

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide?

A common approach involves coupling a thiophene-2-carboxylic acid derivative with the appropriate amine under activating conditions. For example:

  • Step 1 : React thiophene-2-carboxylic acid chloride with methyl(4-methylphenyl)sulfamoyl chloride in dry dichloromethane (DCM) using triethylamine (TEA) as a base .
  • Step 2 : Introduce the 3-chloro-4-methoxyphenyl group via nucleophilic substitution or amide coupling.
  • Step 3 : Purify via recrystallization (e.g., methanol/water) or reverse-phase HPLC .
    Key considerations : Use anhydrous conditions, monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Assign peaks using 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to confirm substituent positions and stereochemistry. For example, aromatic protons in the 6.5–8.5 ppm range and sulfonamide NH signals near 10–12 ppm .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm1^{-1}, sulfonamide S=O at ~1150–1350 cm1^{-1}) .
  • LC-MS/HRMS : Confirm molecular weight and purity (e.g., [M+H]+^+ ion) .

Advanced Synthesis and Optimization

Q. How can reaction yields be improved during sulfamoyl group introduction?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions .
  • Byproduct management : Include aqueous washes (e.g., 1N HCl, NaHCO3_3) to remove unreacted reagents .

Q. What strategies resolve low crystallinity in final products?

  • Solvent screening : Test mixtures like DMSO/H2 _2O or ethanol/ethyl acetate for recrystallization .
  • Crystallography : Use single-crystal X-ray diffraction with SHELXL for structural refinement. Software like WinGX/ORTEP aids in visualizing packing motifs .

Structural and Mechanistic Analysis

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?

  • Purity assessment : Verify via HPLC (≥95% purity) and elemental analysis .
  • Dynamic effects : Consider rotational barriers in sulfonamide groups causing signal splitting; use variable-temperature NMR .
  • Comparative analysis : Cross-reference with literature data for analogous thiophene sulfonamides .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., charge distribution on the chloro-methoxy phenyl group) .

Biological Evaluation

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Measure IC50_{50} values against target enzymes (e.g., carbonic anhydrase) via spectrophotometric assays .

Q. How can SAR be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with modified sulfamoyl or methoxy groups.
  • Data correlation : Plot bioactivity (e.g., MIC, IC50_{50}) against electronic (Hammett σ) or steric (Taft Es_s) parameters .

Data Interpretation and Troubleshooting

Q. How to address discrepancies between theoretical and experimental mass spectra?

  • Isotope patterns : Confirm using software like MassFrontier to rule out chloride or sulfur isotope effects .
  • Adduct formation : Check for sodium/potassium adducts ([M+Na]+^+, [M+K]+^+) in ESI-MS .

Q. What steps validate crystallographic data quality?

  • R-factor analysis : Ensure R1_1 < 0.05 and wR2_2 < 0.15 after SHELXL refinement .
  • Residual density maps : Confirm absence of unmodeled electron density near heavy atoms .

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